N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide
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Overview
Description
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring, along with the isopropylsulfonyl and butyramide groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and a carboxylic acid chloride under reflux conditions in the presence of a base such as triethylamine can yield the oxadiazole ring.
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Introduction of the Isopropylsulfonyl Group: : The isopropylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the oxadiazole intermediate with isopropylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
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Attachment of the Butyramide Group: : The final step involves the coupling of the sulfonylated oxadiazole with butyric acid or its derivatives. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxadiazole ring or the sulfonyl group.
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Substitution: : The aromatic ring can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), catalysts (FeCl3, AlCl3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the oxadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The oxadiazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The isopropylsulfonyl group may enhance the compound’s solubility and bioavailability, while the butyramide group can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide
- N-(5-(3-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide
- N-(5-(3-(propylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide
Uniqueness
Compared to similar compounds, N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. This group may enhance the compound’s stability and solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-6-13(19)16-15-18-17-14(22-15)11-7-5-8-12(9-11)23(20,21)10(2)3/h5,7-10H,4,6H2,1-3H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJUZYFPHRPTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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